molecular formula C9H12N4S B13068455 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13068455
M. Wt: 208.29 g/mol
InChI Key: NBJOMTNYDDWZDD-UHFFFAOYSA-N
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Description

1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethylthiophene-2-carbaldehyde and sodium azide.

    Cycloaddition Reaction: The key step involves a Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.

    Common Reagents and Conditions: Typical reagents include copper(I) catalysts for cycloaddition, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reactions are generally carried out under controlled temperatures and inert atmospheres to prevent side reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:

    1-[(5-ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    1-[(5-ethylthiophen-2-yl)methyl]piperazine: Another related compound with a piperazine ring instead of a triazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific triazole structure, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(5-ethylthiophen-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-9(10)11-12-13/h3-4,6H,2,5,10H2,1H3

InChI Key

NBJOMTNYDDWZDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CN2C=C(N=N2)N

Origin of Product

United States

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